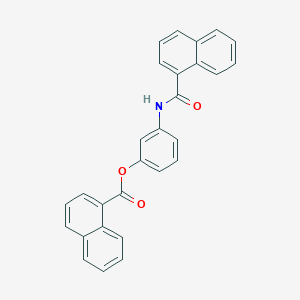

3-(1-Naphthoylamino)phenyl 1-naphthoate

説明

3-(1-Naphthoylamino)phenyl 1-naphthoate is a naphthalene-derived ester featuring a phenyl group substituted with a 1-naphthoylamino moiety at the 3-position and a 1-naphthoate ester at the para position. Naphthoate derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to their aromaticity, tunable electronic properties, and diverse functionalization sites .

特性

分子式 |

C28H19NO3 |

|---|---|

分子量 |

417.5 g/mol |

IUPAC名 |

[3-(naphthalene-1-carbonylamino)phenyl] naphthalene-1-carboxylate |

InChI |

InChI=1S/C28H19NO3/c30-27(25-16-5-10-19-8-1-3-14-23(19)25)29-21-12-7-13-22(18-21)32-28(31)26-17-6-11-20-9-2-4-15-24(20)26/h1-18H,(H,29,30) |

InChIキー |

CTOVNXRCEJOOTL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)OC(=O)C4=CC=CC5=CC=CC=C54 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Functional Group Variations

Phenyl 1-Naphthoate Derivatives

- Parent Structure : Phenyl 1-naphthoate (1a) serves as a foundational compound. Modifications to its aryl group (e.g., p-tolyl, m-fluorophenyl) yield derivatives with varying electronic and steric properties. For example, p-anisyl-substituted phenyl 1-naphthoate (1e) introduces electron-donating methoxy groups, enhancing resonance stabilization, while m-fluorophenyl (1h) adds electron-withdrawing effects. These substitutions influence reaction yields in palladium-catalyzed translocations, with moderate yields (50–70%) reported for most derivatives .

- 3-(1-Naphthoylamino)phenyl 1-Naphthoate: The addition of a 1-naphthoylamino group introduces hydrogen-bonding capabilities and increased molecular rigidity compared to simpler aryl esters. This structural feature may enhance binding affinity in biological systems or alter solubility profiles .

Complex Naphthoate Esters

- 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-(1-piperidinylmethyl)phenyl 1-naphthoate (C₃₀H₂₇N₃O₄S): This derivative incorporates a benzisothiazol sulfonamide and piperidinylmethyl group, significantly increasing molecular weight (525.62 g/mol) and complexity. Such modifications are typical in drug design to improve pharmacokinetic properties or target specificity .

Physicochemical Properties

*Estimated based on structural analogs.

- Solubility : 1-Naphthoate derivatives generally exhibit low water solubility due to aromatic hydrophobicity. Ethyl 1-naphthoate shows better organic solvent compatibility, while bulkier derivatives (e.g., benzisothiazol-containing) require specialized solvents .

- Acidity : The 1-naphthoate group is weakly acidic (pKa ~4–5), but substituents like electron-withdrawing halogens (e.g., bromo in methyl 1-bromo-2-naphthoate) can increase acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。